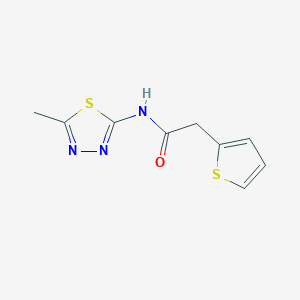

![molecular formula C15H19N5O2S B2524307 5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-79-5](/img/structure/B2524307.png)

5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its heterocyclic structure. The presence of multiple rings, including a thiazolo[3,2-b][1,2,4]triazole core, suggests potential for biological activity, which could be of interest in pharmaceutical research.

Synthesis Analysis

While the specific synthesis of 5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of related triazoloquinazolinone derivatives involves the use of NMR, FT-IR spectroscopy, and MS to determine the structure, with X-ray diffraction confirming the molecular crystal structure . Such methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using techniques such as ab initio Hartree-Fock and Density Functional Theory (DFT) . These studies can provide insights into the conformational stability and vibrational spectra of the molecule. For the compound of interest, similar computational methods could be employed to predict its geometry and electronic properties, such as HOMO-LUMO energies, which indicate intramolecular charge transfer .

Chemical Reactions Analysis

The reactivity of similar furan-containing compounds has been explored, with studies showing that reactions with bases can lead to various transformations, such as the formation of thioamides or sulfanylethynylfuran derivatives . These findings suggest that 5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol could also undergo interesting chemical reactions, particularly with nucleophilic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized, revealing interactions such as intramolecular hydrogen bonding and π-π stacking, which can influence the compound's stability and solubility . The crystal structure of similar molecules has been determined, showing specific dihedral angles between the planes of different rings . These analyses are crucial for understanding the behavior of the compound under various conditions and could be indicative of the properties of 5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The compound 5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is often synthesized through complex organic reactions, involving intermediates like furan-2-carbohydrazide and various secondary amines including piperidine, piperazine, morpholine, or thiomorpholine. This synthesis process is meticulously designed to yield novel azole derivatives, including triazole and thiadiazole derivatives, which are structurally related and share the potential for diverse biological activities. The structural elucidation of these compounds is typically achieved through a combination of spectral and elemental analyses, confirming their complex architecture and potential for further functionalization (Başoğlu et al., 2013).

Antimicrobial Activity

One of the primary applications of 5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol derivatives is in the realm of antimicrobial activity. These compounds have been screened against a variety of bacterial and fungal strains, showing promising results in inhibiting the growth of pathogenic microorganisms. This suggests their potential use in developing new antimicrobial agents that can address the growing concern of antibiotic resistance. Studies have found that certain synthesized derivatives exhibit significant antimicrobial properties, potentially leading to novel treatments for infections (Patel et al., 2012).

Antiviral and Antitumor Activities

Further research into 5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol derivatives has explored their antiviral and antitumor activities. New analogs have been synthesized and evaluated for their ability to inhibit the replication of HIV-1 and HIV-2 in cell cultures, as well as their potential to act as kinesin Eg5 inhibitors, which is a promising target for cancer therapy. This dual functionality underscores the versatility of these compounds in medicinal chemistry, offering pathways for the development of new therapeutic agents (Khan et al., 2014).

Energetic Materials

Beyond biomedical applications, 5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol and its derivatives have been investigated for their potential as energetic materials. Their structural features, including the presence of furazan rings and nitro groups, contribute to their energetic properties, making them candidates for use in explosives and propellants. Research in this area focuses on synthesizing compounds with improved detonation performance and thermal stability, aiming to develop safer and more efficient energetic materials (Yu et al., 2017).

Eigenschaften

IUPAC Name |

5-[(4-ethylpiperazin-1-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2S/c1-2-18-5-7-19(8-6-18)12(11-4-3-9-22-11)13-14(21)20-15(23-13)16-10-17-20/h3-4,9-10,12,21H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUDLEXHHRGCEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(C2=CC=CO2)C3=C(N4C(=NC=N4)S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

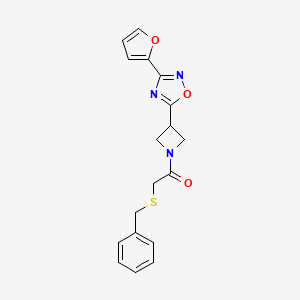

![2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2524224.png)

![N-[1-(adamantan-1-yl)propylidene]hydroxylamine](/img/structure/B2524226.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2524227.png)

![1-[(4-Fluorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2524230.png)

![Methyl (E)-4-oxo-4-[2-(1-phenyltriazol-4-yl)propan-2-ylamino]but-2-enoate](/img/structure/B2524233.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2524236.png)

![(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B2524238.png)

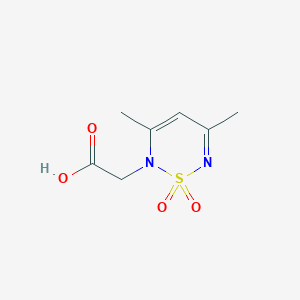

![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride](/img/structure/B2524241.png)

![4-methyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B2524245.png)

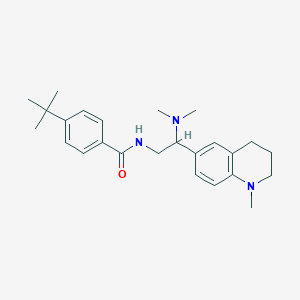

![N-(1-Cyanocyclopentyl)-2-[(2R,4R)-4-methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2524246.png)